molecular formula C16H21NO5 B1342423 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS No. 499139-27-4

2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B1342423
M. Wt: 307.34 g/mol
InChI Key: QHFHNJLLHDVVPW-UHFFFAOYSA-N
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Description

The compound 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of tetrahydroisoquinoline, which is a scaffold found in many biologically active molecules, including natural products and pharmaceuticals. While the papers provided do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activity, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported using modified Pictet-Spengler reactions. For example, an improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid achieved a high yield of 95% with minimal racemization and an enantiomeric excess of 99.4% after recrystallization . This suggests that the synthesis of the compound of interest might also be optimized using similar strategies to achieve high yield and enantiopurity.

Molecular Structure Analysis

Although the exact molecular structure of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not discussed, the structure of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was elucidated using spectroscopy and X-ray crystallographic analysis . This indicates that similar analytical techniques could be employed to determine the molecular structure of the compound , including its stereochemistry and conformation.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound of interest. However, the synthesis of similar compounds involves key reactions such as condensation, cyclodehydration, and hydrolysis . These reactions are fundamental in forming the tetrahydroisoquinoline core and introducing various functional groups, which could be relevant for the synthesis and further chemical manipulation of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid are not directly reported in the provided papers. However, the properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and stability, can be inferred based on the functional groups present in the molecule. For instance, the presence of a tert-butoxycarbonyl group suggests that the compound may have increased steric bulk and may be used as a protecting group in peptide synthesis .

Relevance to Behavioral Studies in Mice

Although not directly related to the compound of interest, one study found that certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have a transient effect on the locomotor activity of mice, with some derivatives being detected in the brain after administration . This suggests that the compound of interest may also have central nervous system activity and could potentially be studied for its effects on behavior or as a neuroactive compound.

Scientific Research Applications

Synthesis and Modification

  • Improved Synthesis Method : An improved synthesis of a similar compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been developed using a modified Pictet-Spengler reaction. This method yields the product with minimal racemization and high enantiomeric excess through recrystallization (Liu et al., 2008).

  • Tert-butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is utilized as a tert-butoxycarbonylation reagent for substrates like phenols and aromatic amines. This process is chemoselective and efficient under mild conditions (Saito et al., 2006).

Application in Synthesis of Complex Molecules

  • Synthesis of Enantiopure Compounds : The synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids is crucial for creating modulators of nuclear receptors. This process involves Candida antarctica lipase B-catalyzed hydrolysis (Forró et al., 2016).

  • Preparation of Isoquinoline Derivatives : A methodology has been developed for preparing isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines. This process involves multiple steps, including lithiation and condensation, to produce various isoquinoline compounds (Clark et al., 1994).

  • Marine Drug Synthesis Studies : Research has been conducted on the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which are related to tetrahydroisoquinoline natural products. This research contributes to understanding the structure-activity relationships of antitumor antibiotics (Li et al., 2013).

Chemical Properties and Reactions

  • Tert-butoxycarbonylation of Acidic Substrates : The tert-butoxycarbonylation of acidic substrates like phenols and amine hydrochlorides has been demonstrated without the need for a base. This highlights the versatility and efficiency of the tert-butoxycarbonyl group in chemical synthesis (Ouchi et al., 2002).

  • Lithiation and Electrophilic Quench : Studies have shown that substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines can undergo lithiation followed by an electrophilic quench, leading to various tetrahydroisoquinoline products. This method is significant for the efficient synthesis of complex alkaloids (Talk et al., 2016).

Potential Biomedical Applications

  • Peroxisome Proliferator-Activated Receptor Agonists : A study on 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives identified them as potent human peroxisome proliferator-activated receptor γ (PPARγ) agonists. These compounds also inhibit protein-tyrosine phosphatase 1B, suggesting potential applications in diabetes and obesity treatment (Otake et al., 2015).

Future Directions

The future directions for research on “2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. For instance, the synthesis of new derivatives of β- (1,2,4-triazol-1-yl)alanine has been described, which could inspire the synthesis of new derivatives of "2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid" .

properties

IUPAC Name

6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-10-9-11(21-4)5-6-12(10)13(17)14(18)19/h5-6,9,13H,7-8H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFHNJLLHDVVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609032
Record name 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

CAS RN

499139-27-4
Record name 2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2N Aqueous lithium hydroxide solution (73.6 mL, 147.23 mmol) was added to a solution of 1-ethyl 2-tert-butyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate (8.23 g, 24.54 mmol) in a mixed solvent of EtOH (35 mL) and THF (35 mL) at room temperature, and the mixture was stirred for 2 hr. To the reaction mixture was added water, the pH of the mixture was adjusted to 3 with 2N hydrochloric acid, and the mixture was extracted with ethyl acetate (×3). The organic layer was washed with brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to give 2-(tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7.59 g, 24.70 mmol, quant.) as a colorless oil.
Quantity
73.6 mL
Type
reactant
Reaction Step One
Name
1-ethyl 2-tert-butyl 6-methoxy-3,4-dihydroisoquinoline-1,2(1H)-dicarboxylate
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 6
2-(Tert-butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Citations

For This Compound
2
Citations
M Kono, A Ochida, T Oda, T Imada… - Journal of Medicinal …, 2018 - ACS Publications
A series of tetrahydronaphthyridine derivatives as novel RORγt inverse agonists were designed and synthesized. We reduced the lipophilicity of tetrahydroisoquinoline compound 1 by …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
M Kono, T Oda, M Tawada, T Imada, Y Banno… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of tetrahydroisoquinoline derivatives were designed, synthesized, and evaluated for their potential as novel orally efficacious retinoic acid receptor-related orphan receptor-…

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